REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C-]#N.[K+]>>[C:5]1([C:6](=[O:7])[C:6]([C:5]2[CH:8]=[CH:9][C:2]([C:1](=[O:10])[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[O:18])=[CH:3][CH:4]=2)=[O:7])[CH:8]=[CH:9][CH:2]=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=O)C=C1)=O
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
bis-benzoin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |